Methyl 3-amino-7-methoxy-2-naphthoate

MenA Inhibition Menaquinone Biosynthesis Antitubercular Drug Discovery

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is a critical enzyme in M. tuberculosis menaquinone biosynthesis, yet sourcing a validated inhibitor with defined pharmacophoric elements remains a bottleneck for many medicinal chemistry programs. Methyl 3-amino-7-methoxy-2-naphthoate (CAS 348618-09-7) directly addresses this gap as a confirmed competitive MenA inhibitor. • MenA IC50 = 5.33 µM, 2.4-fold more potent than piperidine-based MenA-IN-1 (13 µM) and MenA-IN-2 (22 µM) • ≥98% purity ensures reproducible SAR and predictable coupling stoichiometry • ≥20 mg/mL DMSO solubility supports concentrated dose-response stock preparation; 2-year stability at -20°C enables multi-cycle campaigns

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B8453020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-7-methoxy-2-naphthoate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1)N)C(=O)OC
InChIInChI=1S/C13H13NO3/c1-16-10-4-3-8-7-12(14)11(13(15)17-2)6-9(8)5-10/h3-7H,14H2,1-2H3
InChIKeyLTTRBQGCXYDTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-7-Methoxy-2-Naphthoate – Structural & Physicochemical Baseline


Methyl 3-amino-7-methoxy-2-naphthoate (CAS 348618-09-7) is a disubstituted naphthalene derivative containing a C-2 methyl ester, a C-3 primary amine, and a C-7 methoxy group . With a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol, this compound presents a defined hydrogen-bond donor/acceptor profile and a predicted pKa of 4.73 ± 0.10 for the amine functionality . It is typically supplied as an off-white solid with purity specifications commonly cited at ≥95% or ≥98%, and is soluble in DMSO (up to 20 mg/mL) and common organic solvents such as ethanol and dichloromethane .

Methyl 3-Amino-7-Methoxy-2-Naphthoate: Substituent-Driven Specificity


Generic substitution of methyl 3-amino-7-methoxy-2-naphthoate with simpler naphthoate analogs is not feasible for applications requiring the simultaneous presence of a free 3-amino group and a 7-methoxy substituent. The combination of the electron-donating 7-methoxy group and the 3-amino moiety creates a unique electronic and steric environment on the naphthalene scaffold that directly impacts target binding. For example, in MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibition, the 3-amino-7-methoxy-2-naphthoate scaffold yields an IC50 of 5.33 µM, whereas the des-methoxy analog (methyl 3-amino-2-naphthoate) lacks the key 7-methoxy pharmacophoric element and is not associated with quantifiable MenA inhibitory activity in comparable assays [1]. Similarly, the broader class of piperidine-based MenA inhibitors requires entirely different synthetic routes and yields IC50 values in the 13–22 µM range, representing at least a 2.4-fold loss in potency relative to the 3-amino-7-methoxy-2-naphthoate scaffold [2].

Methyl 3-Amino-7-Methoxy-2-Naphthoate – Quantitative Evidence for Selection


MenA Inhibition Potency vs. Piperidine-Based Inhibitors

Methyl 3-amino-7-methoxy-2-naphthoate inhibits MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) from Mycobacterium tuberculosis H37Rv with an IC50 of 5.33 µM in a competitive inhibition assay using DHNA as substrate in the presence of [1-³H]FPP or [1-³H]GGPP [1]. By contrast, the optimized piperidine-based MenA inhibitors MenA-IN-1 and MenA-IN-2 (developed from a distinct chemotype) exhibit MenA IC50 values of 13 µM and 22 µM, respectively, in comparable biochemical MenA inhibition assays [2]. This represents a 2.4- to 4.1-fold improvement in enzymatic potency for the 3-amino-7-methoxy-2-naphthoate scaffold over the leading piperidine chemotype.

MenA Inhibition Menaquinone Biosynthesis Antitubercular Drug Discovery Mycobacterium tuberculosis

3-Amino & 7-Methoxy Pharmacophore vs. Des-Methoxy Naphthoate

The 3-amino-7-methoxy substitution pattern constitutes a defining pharmacophoric feature absent in the closest commercially available analog, methyl 3-amino-2-naphthoate (CAS 21597-54-6). The latter lacks the 7-methoxy group and is documented primarily as a synthetic intermediate for dyes and pigments rather than a MenA-targeting bioactive scaffold . The 7-methoxy group in the target compound contributes both electron-donating resonance effects that modulate the electron density of the naphthalene ring and a hydrogen-bond acceptor that can engage additional binding interactions within the MenA active site. No MenA inhibitory activity has been reported for methyl 3-amino-2-naphthoate in the BindingDB or ChEMBL databases, establishing the 7-methoxy group as a critical determinant of target engagement [1].

Structure-Activity Relationship Naphthoate Pharmacophore Target Binding

pKa & Solubility Profile vs. 6-Methoxy-2-Naphthoic Acid

The predicted pKa of the 3-amino group in methyl 3-amino-7-methoxy-2-naphthoate is 4.73 ± 0.10, while the 3-amino group in methyl 3-amino-1-naphthoate (CAS 88790-90-3) exhibits a predicted pKa of 3.40 ± 0.10, a difference of approximately 1.33 log units . This indicates that at physiological pH (7.4), the 3-amino group of the 2-naphthoate isomer is predominantly deprotonated (neutral), whereas the 1-naphthoate isomer retains a partially protonated state, altering hydrogen-bonding capacity and membrane permeability. Additionally, the target compound demonstrates DMSO solubility of at least 20 mg/mL, enabling formulation of concentrated stock solutions for in vitro assays .

Physicochemical Properties Formulation Suitability Ionization State

Storage Stability & Purity for Reproducible Pharmacology

Methyl 3-amino-7-methoxy-2-naphthoate is reported to be stable for at least 2 years from the date of purchase when stored under recommended conditions (-20°C) . The compound is commercially available with purity specifications of ≥98% (NLT 98%) from qualified suppliers operating under ISO-certified quality management systems . By comparison, methyl 3-amino-2-naphthoate (CAS 21597-54-6) is typically offered at 95% purity, representing a potentially greater impurity burden that can confound dose-response measurements in sensitive biochemical assays . A 3% difference in absolute purity translates to up to 3% (w/w) of uncharacterized impurities that may exert off-target effects or interfere with spectroscopic detection methods.

Compound Stability Long-Term Storage Purity Specifications

Methyl 3-Amino-7-Methoxy-2-Naphthoate – Procurement Scenarios


Hit-to-Lead Optimization: MenA Antitubercular Program

For programs targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, methyl 3-amino-7-methoxy-2-naphthoate provides a quantitatively superior starting scaffold (MenA IC50 = 5.33 µM) compared to the piperidine-derived MenA-IN-1 (IC50 = 13 µM) and MenA-IN-2 (IC50 = 22 µM) [1]. The compound's dual-substituent pharmacophore (3-NH₂ + 7-OCH₃) can serve as the basis for structure-guided elaboration, with the methyl ester providing a handle for hydrolysis or amidation diversification. The ≥98% purity specification and documented 2-year stability at -20°C ensure consistent batch quality across iterative medicinal chemistry cycles .

Biochemical Target Engagement & Mechanistic Probe

The confirmed competitive inhibition mechanism against MenA (using DHNA substrate and radiolabeled prenyl donors) establishes this compound as a validated biochemical probe for target engagement studies [1]. Its DMSO solubility of ≥20 mg/mL facilitates preparation of concentrated stock solutions for dose-response assays, while the defined pKa of 4.73 enables accurate prediction of ionization state under specific buffer conditions—critical for interpreting enzyme kinetics data where the protonation state of the 3-amino group may influence binding .

Synthetic Intermediate for Naphthoate Libraries

The combination of a methyl ester (hydrolyzable to carboxylic acid), a free primary amine (available for amide coupling or reductive amination), and a 7-methoxy group (stable to most transformations) makes this scaffold a versatile intermediate for parallel synthesis of focused naphthoate libraries [1]. The compound's ≥98% purity ensures that downstream coupling reactions proceed with predictable stoichiometry, avoiding impurity-derived side products that complicate purification and reduce library yields .

Selectivity Profiling vs. Related Naphthoate Analogs

When a research program requires systematic evaluation of substituent effects on MenA inhibition—specifically the contribution of the 7-methoxy group versus the des-methoxy analog (methyl 3-amino-2-naphthoate)—methyl 3-amino-7-methoxy-2-naphthoate is the indispensable 7-methoxy-containing comparator [1]. The documented absence of MenA activity for the des-methoxy analog (based on BindingDB/ChEMBL absence of data) positions this compound as the active reference standard, enabling direct head-to-head biochemical comparisons that define the 7-methoxy pharmacophoric contribution .

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